PD 118717

Dopamine D2 Autoreceptor Antipsychotic In Vivo Pharmacology

PD 118717 is a D2 autoreceptor-selective full agonist with 5-HT1A affinity, delivering antipsychotic-like efficacy without catalepsy or EPS. Minimal CYP inhibition (IC50 >20µM) reduces interaction risk. Essential for studies dissecting presynaptic D2 function and polypharmacology. Not interchangeable with generic D2 ligands. Contact us for high-purity (≥98%) bulk procurement.

Molecular Formula C20H22N4O3
Molecular Weight 366.4 g/mol
CAS No. 104229-37-0
Cat. No. B1678595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 118717
CAS104229-37-0
Synonyms7-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propoxy)-2H-1-benzopyran-2-one sulfate
PD 118717
PD-118717
Molecular FormulaC20H22N4O3
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCOC2=CC3=C(C=C2)C=CC(=O)O3)C4=NC=CC=N4
InChIInChI=1S/C20H22N4O3/c25-19-6-4-16-3-5-17(15-18(16)27-19)26-14-2-9-23-10-12-24(13-11-23)20-21-7-1-8-22-20/h1,3-8,15H,2,9-14H2
InChIKeyVOVJICPSVGGMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD 118717 (7-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propoxy]chromen-2-one; CAS 104229-37-0) Chemical Profile for D2 Autoreceptor Research


PD 118717 (7-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propoxy]chromen-2-one sulfate) is a synthetic piperazinyl benzopyranone derivative and a putative dopamine (DA) D2 autoreceptor agonist [1]. The compound is chemically characterized as a coumarin scaffold linked via a propoxy spacer to a 2-pyrimidinylpiperazine pharmacophore . Its molecular formula is C20H22N4O3, with a free base molecular weight of 366.41 g/mol .

Why Generic D2/D3 Modulators Are Not Interchangeable with PD 118717 (CAS 104229-37-0)


PD 118717 is not merely another D2-preferring ligand; its unique functional profile, characterized by D2 autoreceptor selectivity combined with significant 5-HT1A receptor affinity [1], dictates a distinct pharmacological outcome. Unlike classical antipsychotics that act as D2 antagonists, or even some partial agonists, PD 118717 behaves as a full agonist at the presynaptic D2 autoreceptor in vivo, as evidenced by its reversal by haloperidol and its effects on dopamine metabolism [1]. This mechanism directly translates to a preclinical behavioral profile that includes antipsychotic-like efficacy without the catalepsy or extrapyramidal side effect (EPS) liability typical of D2 antagonists [1]. Furthermore, the compound exhibits weak inhibition of major cytochrome P450 enzymes, including CYP2E1, CYP2B6, and CYP2A6 (all IC50 > 20,000 nM) [2], a differentiating factor from many antipsychotics known for drug-drug interaction risks mediated by CYP inhibition. These specific functional and pharmacokinetic properties make generic substitution with a broader D2/D3 ligand or even a structurally similar coumarin derivative an invalid approach for studies requiring this precise polypharmacology and safety profile.

Quantitative Evidence for PD 118717 (CAS 104229-37-0) Differentiation from Antipsychotic and D2 Modulator Comparators


Functional In Vivo D2 Autoreceptor Agonism Differentiates PD 118717 from Classical D2 Antagonists

PD 118717 functions as an in vivo D2 autoreceptor agonist, as demonstrated by its reversal with the D2 antagonist haloperidol in both neurochemical (tau-butyrolactone-induced DOPA accumulation) and electrophysiological (substantia nigra DA neuron firing) assays [1]. This contrasts sharply with classical antipsychotics like haloperidol, which act as D2 antagonists and induce significant motor side effects. In a rat catalepsy model, haloperidol (0.33-1.3 µmol/kg, i.p.) robustly induced catalepsy, a model of EPS, whereas PD 118717 did not induce catalepsy in similar tests [2][3].

Dopamine D2 Autoreceptor Antipsychotic In Vivo Pharmacology Schizophrenia

Quantified 5-HT1A Receptor Affinity Defines Polypharmacology Distinct from Selective D2 Modulators

PD 118717 displays significant affinity for the serotonin 5-HT1A receptor while lacking affinity for 5-HT1B and 5-HT2 receptors [1]. This is in contrast to many selective D2/D3 partial agonists or antagonists which have minimal or no 5-HT1A activity. The 5-HT1A component is believed to contribute to efficacy against negative symptoms and cognitive deficits in schizophrenia, as well as to the mitigation of EPS liability. The compound decreased the accumulation of 5-hydroxytryptophan (5-HTP) in rat brain, an effect consistent with 5-HT1A agonism [1]. While specific Ki/IC50 values for 5-HT1A are not provided in the primary source, the qualitative and functional data underscore a unique polypharmacology.

5-HT1A Receptor Serotonin Receptor Binding Polypharmacology

Low CYP450 Inhibition Risk Differentiates PD 118717 from Many Antipsychotics for In Vivo Combination Studies

PD 118717 demonstrates very weak inhibition of several major human cytochrome P450 enzymes, including CYP2E1, CYP2B6, and CYP2A6, with IC50 values >20,000 nM [1]. This is in stark contrast to many established antipsychotics, such as haloperidol (potent CYP2D6 inhibitor), clozapine (CYP1A2 and CYP2D6), and risperidone (CYP2D6), which carry significant drug-drug interaction liabilities. The low CYP inhibition profile of PD 118717 makes it a superior choice for in vivo studies involving co-administration with other compounds, reducing the risk of confounding pharmacokinetic interactions.

Cytochrome P450 Drug-Drug Interactions CYP Inhibition In Vivo Pharmacology

Lack of Extrapyramidal Side Effects in Non-Human Primates Contrasts with Classical Antipsychotics

In a key safety pharmacology study, PD 118717 did not induce extrapyramidal dysfunction (EPS) in monkeys, unlike classical D2 antagonist antipsychotics [1]. EPS, characterized by acute dystonia, akathisia, and Parkinsonism, is a major limitation of first-generation antipsychotics and a significant concern with many second-generation agents. The absence of EPS in a primate model is a critical differentiating factor, strongly suggesting a favorable neurological side effect profile.

Extrapyramidal Side Effects EPS Non-Human Primate Safety Pharmacology

Validated Research Applications for PD 118717 (CAS 104229-37-0) Based on Preclinical Evidence


Modeling Antipsychotic Efficacy Without EPS Liability in Rodent Behavioral Assays

Based on its lack of catalepsy induction in rats [1] and absence of EPS in monkeys [2], PD 118717 is an ideal tool for investigating antipsychotic-like effects in rodent models (e.g., amphetamine-induced hyperactivity, conditioned avoidance responding) without the confounding motor impairments associated with classical D2 antagonists. Researchers can use this compound to isolate mechanisms of antipsychotic action unrelated to motor side effects.

Investigating D2 Autoreceptor-Mediated Regulation of Dopamine Neurotransmission

PD 118717 is a validated in vivo D2 autoreceptor agonist. Its ability to decrease dopamine neuron firing and reduce dopamine synthesis and metabolism [2] makes it a precise pharmacological tool for dissecting presynaptic D2 autoreceptor function in neurochemical (e.g., microdialysis for DA metabolites) and electrophysiological (e.g., single-unit recording in substantia nigra) studies. The effects are reversible by haloperidol, confirming target engagement [2].

Studying Polypharmacology at D2 and 5-HT1A Receptors

Given its significant affinity for 5-HT1A receptors and selectivity over 5-HT1B/5-HT2 receptors [2], PD 118717 serves as a unique probe for studying the synergistic or distinct contributions of D2 autoreceptor and 5-HT1A receptor agonism. This is particularly relevant for research on negative symptoms, cognitive deficits in schizophrenia, or anxiety-related behaviors, which are thought to be modulated by 5-HT1A activity.

In Vivo Studies Requiring Minimal CYP-Mediated Drug-Drug Interactions

With IC50 values for major CYP enzymes exceeding 20,000 nM [3], PD 118717 presents a low risk for CYP-mediated pharmacokinetic interactions. This makes it a suitable compound for in vivo studies involving co-administration with other pharmacological agents, where a clean drug metabolism profile is essential to avoid confounding effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 118717

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.